(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride
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Overview
Description
Ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate is a chemical compound with the molecular formula C10H17NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable amine with a cyclopentanone derivative, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of catalysts such as iron (III) chloride and solvents like water or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler analog with a five-membered ring containing one nitrogen atom.
Indole: Contains a fused benzene and pyrrole ring, with diverse biological activities.
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing one nitrogen atom.
Uniqueness
Ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18ClNO2 |
---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9;/h7-9,11H,2-6H2,1H3;1H |
InChI Key |
CHVSZCHUIDYZIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCCC2CN1.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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